molecular formula C11H19NO3 B14027353 Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate

Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B14027353
M. Wt: 213.27 g/mol
InChI Key: CKFHHEQICSRCSE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a suitable base. One common method is as follows:

    Starting Materials: Pyrrole, tert-butyl chloroformate, and a base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: Pyrrole is first deprotonated using the base, followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the need for manual intervention and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group under basic conditions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group can influence the compound’s binding affinity and selectivity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol

Uniqueness

Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrole ring makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h4-5,9,13H,6-8H2,1-3H3

InChI Key

CKFHHEQICSRCSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CCO

Origin of Product

United States

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